2-Amino-4-(trifluoromethoxy)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

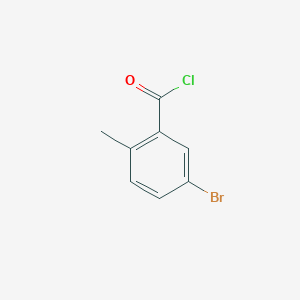

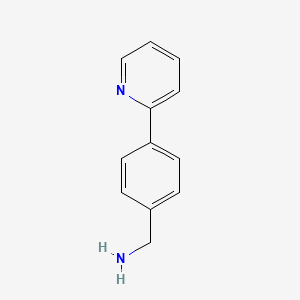

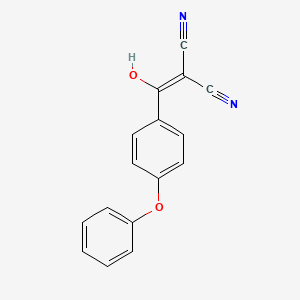

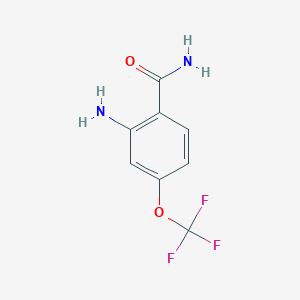

“2-Amino-4-(trifluoromethoxy)benzamide” is an organic compound with the molecular formula C8H7F3N2O2 . It is a solid substance and is used for research purposes.

Synthesis Analysis

The synthesis of “2-Amino-4-(trifluoromethoxy)benzamide” or its derivatives has been described in several studies . For instance, one study describes the synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which are structurally related to riluzole . The synthesis process involved various chemical reactions, including lithiation and carboxylation .Molecular Structure Analysis

The molecular structure of “2-Amino-4-(trifluoromethoxy)benzamide” is characterized by the presence of a benzamide group attached to a benzene ring . The compound also contains a trifluoromethoxy group, which is a fluorinated substituent .Physical And Chemical Properties Analysis

“2-Amino-4-(trifluoromethoxy)benzamide” is a solid substance . It has a molecular weight of 220.15 g/mol. The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .科学研究应用

1. Medicinal Chemistry

- Methods of application : The synthesis involves the creation of benzamide derivatives with the aim to conjugate the neuroprotective effects of riluzole with those of a series of benzamide derivatives .

- Results or outcomes : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents, and therefore they could be exploited as new inhibitors of these channels .

2. Organic & Biomolecular Chemistry

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is used in the synthesis of 2-amino-2-(trifluoromethoxy)butanoic acid, a CF3O-containing analogue of natural lipophilic amino acids .

- Methods of application : The compound was synthesized as a racemate and in both enantiomeric forms .

- Results or outcomes : The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

3. Anticonvulsant and Anxiolytic Properties

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is structurally related to riluzole, a neuroprotective drug with anticonvulsant and anxiolytic properties .

- Methods of application : The compound is synthesized as a bioisostere of riluzole .

- Results or outcomes : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents, and therefore they could be exploited as new inhibitors of these channels .

4. FDA-Approved Trifluoromethyl Group-Containing Drugs

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is part of the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs .

- Methods of application : The compound is synthesized as part of the trifluoromethyl group .

- Results or outcomes : The trifluoromethyl group is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

5. Neuroprotective Drug

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is structurally related to riluzole, a neuroprotective drug with anticonvulsant, anxiolytic and anti-ischaemic properties . It is currently approved for the treatment of amyotrophic lateral sclerosis (ALS), although it prolongs survival in ALS patients only by some months .

- Methods of application : The compound is synthesized as a bioisostere of riluzole .

- Results or outcomes : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents, and therefore they could be exploited as new inhibitors of these channels .

6. Analogue of Natural Aliphatic Amino Acids

- Summary of the application : “2-Amino-4-(trifluoromethoxy)benzamide” is used in the synthesis of 2-amino-2-(trifluoromethoxy)butanoic acid, a CF3O-containing analogue of natural lipophilic amino acids .

- Methods of application : The compound was synthesized as a racemate and in both enantiomeric forms .

- Results or outcomes : The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

安全和危害

The safety data sheet for “2-Amino-4-(trifluoromethoxy)benzamide” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to handle the compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

未来方向

属性

IUPAC Name |

2-amino-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBRVUWYMOYSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(trifluoromethoxy)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。